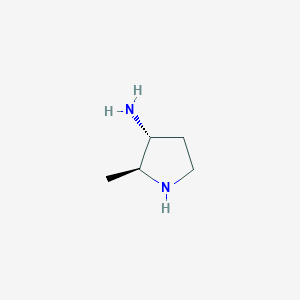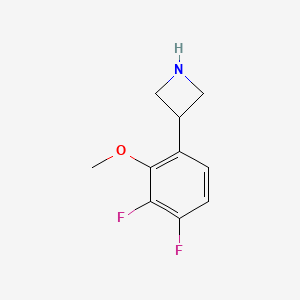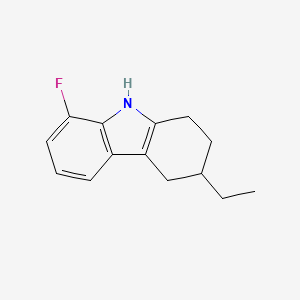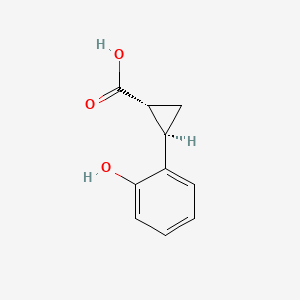![molecular formula C12H17ClN2O2 B13483348 tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)
tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate: is a chemical compound with the molecular formula C11H15ClN2O2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-chloropyridine-3-methanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{tert-Butyl carbamate} + \text{2-chloropyridine-3-methanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and inhibition.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding with target molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-[(2-chloropyridin-4-yl)methyl]carbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (5-chloropyrazin-2-yl)carbamate
- tert-Butyl (4-chloropyridin-2-yl)carbamate
Uniqueness
tert-Butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s overall stability and interaction with other molecules.
Eigenschaften
Molekularformel |
C12H17ClN2O2 |
|---|---|
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15(4)8-9-6-5-7-14-10(9)13/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
LZHYJYFIUDZEAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(N=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




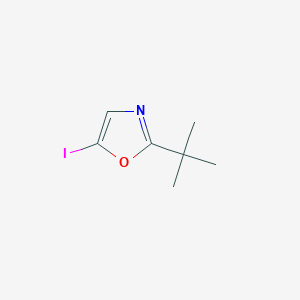
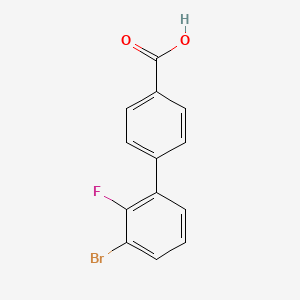

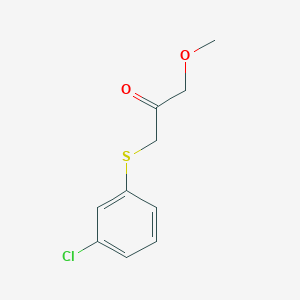
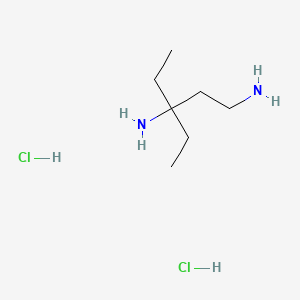
![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)
